ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 76981-88-9
VCID: VC3841321
InChI: InChI=1S/C14H18ClNO3S/c1-2-19-14(18)12-9-6-4-3-5-7-10(9)20-13(12)16-11(17)8-15/h2-8H2,1H3,(H,16,17)
SMILES: CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl
Molecular Formula: C14H18ClNO3S
Molecular Weight: 315.8 g/mol

ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS No.: 76981-88-9

Cat. No.: VC3841321

Molecular Formula: C14H18ClNO3S

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 76981-88-9

Specification

CAS No. 76981-88-9
Molecular Formula C14H18ClNO3S
Molecular Weight 315.8 g/mol
IUPAC Name ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C14H18ClNO3S/c1-2-19-14(18)12-9-6-4-3-5-7-10(9)20-13(12)16-11(17)8-15/h2-8H2,1H3,(H,16,17)
Standard InChI Key BPXRKUOHWSBUQS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure comprises a 4H-cyclohepta[b]thiophene scaffold, where a seven-membered cycloheptane ring is fused to a five-membered thiophene ring. Key functional groups include:

  • Ethyl Ester Group: Positioned at the 3-carboxylate position, enhancing solubility in organic solvents .

  • Chloroacetylated Amine: At the 2-position, introducing electrophilic reactivity for further substitutions .

  • Saturated Cycloheptane Moiety: Reduces ring strain compared to aromatic systems, influencing conformational stability .

Table 1: Molecular Properties

PropertyValue
CAS Number76981-88-9
Molecular FormulaC14H18ClNO3S\text{C}_{14}\text{H}_{18}\text{ClNO}_{3}\text{S}
Molecular Weight315.8 g/mol
IUPAC NameEthyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl
InChIKeyBPXRKUOHWSBUQS-UHFFFAOYSA-N

The saturated cycloheptane ring confers flexibility, while the thiophene core provides π-conjugation, albeit limited due to saturation . The chloroacetyl group (ClCH2CO\text{ClCH}_2\text{CO}-) is a reactive handle for nucleophilic substitution, enabling diversification into amides, thioesters, or heterocycles .

Synthesis and Preparation

Reaction Methodology

The synthesis follows a two-step protocol:

  • Formation of the Thiophene-Ester Precursor: Cycloheptanone undergoes condensation with ethyl cyanoacetate and sulfur in the presence of a base (e.g., NN-ethylmorpholine), yielding 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate .

  • Acylation with Chloroacetyl Chloride: The amine group is acylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, achieving yields of ~70–80% .

Table 2: Synthesis Conditions

ParameterDetails
Precursor2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Acylating AgentChloroacetyl chloride
SolventDichloromethane (DCM)
BaseTriethylamine
Reaction Temperature0–25°C
Yield70–80%

The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of chloroacetyl chloride . Chromatographic purification (e.g., silica gel with hexane-ethyl acetate) isolates the product .

AspectRecommendation
StorageCool (<20°C), dry, inert atmosphere
Personal Protective Equipment (PPE)Gloves, goggles, fume hood
DisposalIncineration or licensed waste management

Comparative Analysis with Related Thiophene Derivatives

Structural Analogues

  • Ethyl 2-(5-Chloro-2-Nitrobenzamido)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophene-3-Carboxylate (CAS: 397290-70-9): Incorporates a nitro group, enhancing redox reactivity for antimicrobial applications.

  • Tetrahydrobenzo[b]Thiophene Derivatives: Smaller cyclohexane ring increases ring strain but improves metabolic stability .

Table 4: Property Comparison

CompoundMolecular WeightKey Functional GroupsReactivity Profile
Target Compound315.8 g/molChloroacetyl, ethyl esterElectrophilic acylation
Nitro-Substituted Analog422.9 g/molNitro, chloroacetylBioreductive activation
Benzo[b]Thiophene Derivative226.3 g/molCyano, amineNucleophilic substitution

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